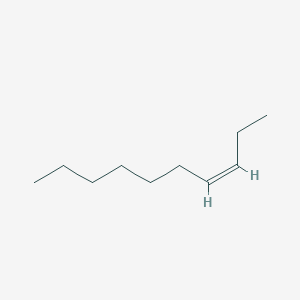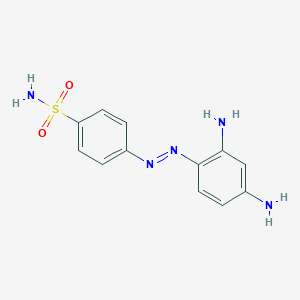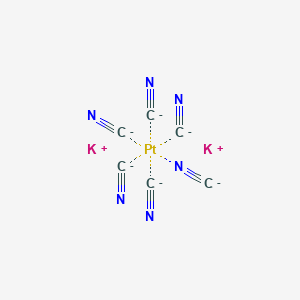
Potassium hexacyanoplatinate(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexacyanoplatinate(IV) is an inorganic compound with the chemical formula K4[Fe(CN)6]. It is also known as potassium ferricyanide or potassium hexacyanoferrate(II). This compound is a salt of ferricyanide, an anion composed of one iron atom and six cyanide groups. It is a deep blue or purple solid that is insoluble in water and has a variety of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Electrochemical Studies : Potassium hexacyanoplatinate(IV) has been examined in polarographic studies, where its electrochemical behavior in different solutions was analyzed, indicating irreversible reductions and the potential for forming platinum metal through further reduction processes (Hall & Plowman, 1955).
Crystal Structure and Light Absorption : The crystal structure and light absorption spectra of hexacyanoplatinate(IV) compounds have been studied, revealing their cubic crystallization and the effect of ligand field on the electronic transitions of the metal ions (Siebert & Weise, 1975).
Oxidative Addition Reactions : Research into the oxidative addition reactions of [Pt(CN)4]2− complexes has provided insights into the formation of various platinum(IV) complexes, suggesting applications in chemical synthesis (Brown, Heaton, & Sabounchei, 1977).
Antitumor Applications : The synthesis of [195mPt]-tetraplatin from potassium hexachloroplatinate, indicating its potential use as a less toxic alternative to cisplatin in cancer treatment, has been reported (Wyrick & Chaney, 1990).
Hybrid Halide Perovskites : The role of hydrogen bonding in structuring hybrid hexaiodoplatinate(IV) compounds, which are closely related to hybrid halide perovskites used in optoelectronics, has been studied (Evans et al., 2018).
Coordination Chemistry : Studies on the disproportionation of hexacyanomanganate(III) in acidic solutions and the formation of hexacyanomanganate(IV) have provided insights into coordination chemistry and kinetics (López-Cueto & Ubide, 1986).
Synthesis and Characterization of Complexes : Research on the synthesis and characterization of novel platinum(IV) complexes with various ligands, exploring their geometrical configurations and cytotoxicity, has been conducted (Djinovic et al., 2010).
Partial Oxidation and Conductivity : Studies on the partial oxidation and conductivity of potassium tetracyanoplatinate complexes have shed light on their molecular structure and potential applications in electronic materials (Williams et al., 1976).
Safety and Hazards
Potassium hexacyanoplatinate(IV) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. Avoid breathing dust/fume/gas/mist/vapors/spray. If it gets in the eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
The primary target of Potassiumhexacyanoplatinate(IV) is iron ions . Iron ions play a crucial role in various biological processes, including oxygen transport, DNA synthesis, and electron transport .
Mode of Action
Potassiumhexacyanoplatinate(IV) interacts with its targets by forming a stable complex with iron ions . The cyanide groups of the anion bind the iron ions, allowing this complex to interact with a range of compounds .
Biochemical Pathways
The interaction of Potassiumhexacyanoplatinate(IV) with iron ions affects various biochemical pathways. It serves as a reagent for identifying iron in biological samples and determining the existence of iron in water-based solutions . Furthermore, it plays a role in creating iron-containing compounds and in the electroplating process involving iron .
Result of Action
The result of Potassiumhexacyanoplatinate(IV)'s action is the formation of a variety of products. This is due to its capacity to interact with a range of compounds like reducing or oxidizing agents after forming a stable complex with iron ions .
Propriétés
IUPAC Name |
dipotassium;platinum(4+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKPKKPXZORMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K2N6Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
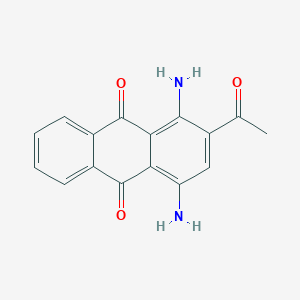
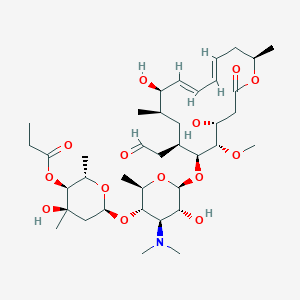
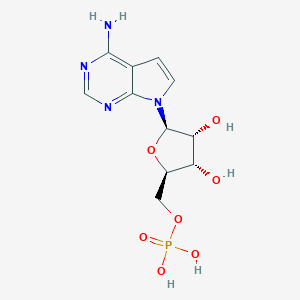


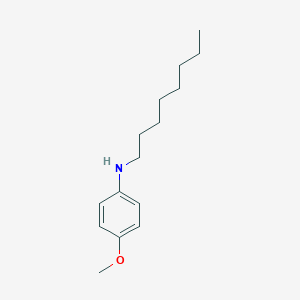
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
